molecular formula C6H8BrN3 B179691 6-Bromo-N-ethylpyridazin-3-amine CAS No. 111454-69-4

6-Bromo-N-ethylpyridazin-3-amine

Cat. No.: B179691
CAS No.: 111454-69-4
M. Wt: 202.05 g/mol
InChI Key: BHZMZKHAILRMRV-UHFFFAOYSA-N
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Description

6-Bromo-N-ethylpyridazin-3-amine is a heterocyclic organic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom at position 6 and an ethylamine group at position 3 makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-N-ethylpyridazin-3-amine typically involves the following steps:

    Amination: The ethylamine group is introduced at the 3rd position through nucleophilic substitution reactions. This can be done using ethylamine in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield.

Types of Reactions:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form N-ethylpyridazin-3-one derivatives or reduction to form N-ethylpyridazin-3-amine derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products:

  • Substituted pyridazines
  • N-ethylpyridazin-3-one derivatives
  • Biaryl compounds

Scientific Research Applications

6-Bromo-N-ethylpyridazin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-N-ethylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethylamine group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

    6-Bromo-N-methylpyridazin-3-amine: Similar structure but with a methyl group instead of an ethyl group.

    6-Chloro-N-ethylpyridazin-3-amine: Chlorine atom instead of bromine.

    N-ethylpyridazin-3-amine: Lacks the bromine atom.

Uniqueness: 6-Bromo-N-ethylpyridazin-3-amine is unique due to the presence of both the bromine atom and the ethylamine group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

6-bromo-N-ethylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-2-8-6-4-3-5(7)9-10-6/h3-4H,2H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZMZKHAILRMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40552851
Record name 6-Bromo-N-ethylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111454-69-4
Record name 6-Bromo-N-ethyl-3-pyridazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111454-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-N-ethylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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